Cas no 1823863-01-9 (Benzyl 4-nitroazepane-1-carboxylate)

Benzyl 4-nitroazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Benzyl 4-nitroazepane-1-carboxylate
- YXC86301
- AS-62383
- 1823863-01-9
- AKOS027256259
- Benzyl4-nitroazepane-1-carboxylate
- CS-0035667
-
- MDL: MFCD27997474
- インチ: 1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2
- InChIKey: HMGKXDJEYOSFMV-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCCC(CC1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 278.12665706g/mol
- どういたいしつりょう: 278.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 75.4
Benzyl 4-nitroazepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI41298-5mg |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 5mg |
$118.00 | 2024-04-20 | ||
A2B Chem LLC | AI41298-3mg |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 3mg |
$105.00 | 2024-04-20 | ||
Chemenu | CM284879-1g |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 95% | 1g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | D763542-250mg |
Benzyl 4-Nitroazepane-1-Carboxylate |
1823863-01-9 | 95% | 250mg |
$335 | 2023-09-04 | |
A2B Chem LLC | AI41298-2mg |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 2mg |
$86.00 | 2024-04-20 | ||
Crysdot LLC | CD12102993-1g |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 95+% | 1g |
$638 | 2024-07-24 | |
Chemenu | CM284879-1g |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 95% | 1g |
$602 | 2021-06-09 | |
Alichem | A019141326-1g |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 95% | 1g |
$587.82 | 2023-09-02 | |
Alichem | A019141326-5g |
Benzyl 4-nitroazepane-1-carboxylate |
1823863-01-9 | 95% | 5g |
$1798.83 | 2023-09-02 | |
eNovation Chemicals LLC | D763542-1g |
Benzyl 4-Nitroazepane-1-Carboxylate |
1823863-01-9 | 95% | 1g |
$595 | 2023-09-04 |
Benzyl 4-nitroazepane-1-carboxylate 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Benzyl 4-nitroazepane-1-carboxylateに関する追加情報
Benzyl 4-nitroazepane-1-carboxylate (CAS No. 1823863-01-9): A Comprehensive Overview
Benzyl 4-nitroazepane-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1823863-01-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nitroazepane derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of Benzyl 4-nitroazepane-1-carboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
The molecular structure of Benzyl 4-nitroazepane-1-carboxylate consists of an azepane ring substituted with a nitro group at the fourth position and an ester group at the first position, linked to a benzyl moiety. This configuration imparts distinct chemical properties that are exploited in various synthetic pathways. The presence of the nitro group enhances the electrophilicity of the molecule, making it a versatile precursor for further functionalization. Additionally, the ester functionality provides a site for hydrolysis or transesterification, enabling the introduction of different pharmacophores.
In recent years, Benzyl 4-nitroazepane-1-carboxylate has been studied for its potential role in drug discovery and development. The azepane core is a common scaffold in many pharmacologically active compounds, exhibiting properties such as analgesic, anti-inflammatory, and neuroprotective effects. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in modulating biological activity when incorporated into heterocyclic structures like azepane. This has led to investigations into its derivatives as potential candidates for treating various diseases.
One of the most compelling aspects of Benzyl 4-nitroazepane-1-carboxylate is its utility as a building block in organic synthesis. Researchers have leveraged its reactive sites to develop novel compounds with enhanced therapeutic profiles. For instance, studies have shown that derivatives of this compound can exhibit significant activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation. The benzyl group, while primarily serving as a protecting group, can also be modified to introduce additional functionalities, further expanding the synthetic possibilities.
The pharmaceutical industry has been particularly interested in exploring the potential of nitroazepane derivatives due to their structural similarity to known drugs. Computational modeling and high-throughput screening have identified several analogs of Benzyl 4-nitroazepane-1-carboxylate that show promise in preclinical studies. These studies often focus on evaluating the compound's efficacy and safety profiles before moving into clinical trials. The growing body of evidence supporting the biological activity of nitroazepanes has spurred interest among academic and industrial researchers alike.
Advances in synthetic methodologies have also contributed to the increasing relevance of Benzyl 4-nitroazepane-1-carboxylate in drug development. Modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have made it possible to efficiently modify its structure and explore new derivatives. These methods allow for precise control over reaction outcomes, enabling chemists to fine-tune the properties of their compounds for optimal biological activity. The ability to rapidly synthesize and test new derivatives has accelerated the pace of drug discovery significantly.
The chemical properties of Benzyl 4-nitroazepane-1-carboxylate also make it a valuable tool in mechanistic studies. Researchers use this compound to understand how nitro groups influence molecular interactions and metabolic pathways. For example, studies have investigated how the nitro group undergoes reduction or nucleophilic substitution under different conditions, providing insights into its reactivity and potential applications in drug design. Such knowledge is crucial for developing more effective drugs with improved pharmacokinetic profiles.
In conclusion, Benzyl 4-nitroazepane-1-carboxylate (CAS No. 1823863-01-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. Its role as an intermediate in drug development has been highlighted by recent research findings, which underscore its potential as a precursor for novel therapeutic agents. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, compounds like this are poised to play an increasingly important role in addressing unmet medical needs.
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